Cas no 2138542-35-3 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid)

4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid
- 4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid
- 2138542-35-3
- EN300-1081135
-
- インチ: 1S/C30H38N2O6/c1-30(2,3)38-28(35)31-20-14-16-21(17-15-20)32(18-8-13-27(33)34)29(36)37-19-26-24-11-6-4-9-22(24)23-10-5-7-12-25(23)26/h4-7,9-12,20-21,26H,8,13-19H2,1-3H3,(H,31,35)(H,33,34)
- InChIKey: LIRIFVFNPGJYRZ-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCCC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 522.27298694g/mol
- どういたいしつりょう: 522.27298694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 11
- 複雑さ: 796
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 105Ų
4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1081135-0.05g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 0.05g |
$1020.0 | 2023-10-28 | |
Enamine | EN300-1081135-0.5g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 0.5g |
$1165.0 | 2023-10-28 | |
Enamine | EN300-1081135-0.1g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 0.1g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-1081135-2.5g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 2.5g |
$2379.0 | 2023-10-28 | |
Enamine | EN300-1081135-5.0g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 5g |
$3520.0 | 2023-06-10 | ||
Enamine | EN300-1081135-0.25g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 0.25g |
$1117.0 | 2023-10-28 | |
Enamine | EN300-1081135-1.0g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 1g |
$1214.0 | 2023-06-10 | ||
Enamine | EN300-1081135-10.0g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1081135-1g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 1g |
$1214.0 | 2023-10-28 | |
Enamine | EN300-1081135-5g |
4-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid |
2138542-35-3 | 95% | 5g |
$3520.0 | 2023-10-28 |
4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid 関連文献
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acidに関する追加情報
Compound CAS No 2138542-35-3: 4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic Acid
The compound with CAS number 2138542-35-3, known as 4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid, is a complex organic molecule with significant potential in the fields of drug discovery and materials science. This compound is characterized by its intricate structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a fluorenylmethoxycarbonyl (Fmoc) group attached to a butanoic acid backbone.
The tert-butoxycarbonyl (Boc) group is a well-known protecting group in organic synthesis, particularly in peptide chemistry, where it is used to protect amino groups during synthesis. The presence of the Boc group in this compound suggests its potential role in peptide-based drug design or as an intermediate in the synthesis of more complex molecules. Similarly, the fluorenylmethoxycarbonyl (Fmoc) group is another commonly used protecting group, often employed in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. For instance, research has shown that the cyclohexane ring in this compound can serve as a rigid scaffold for the attachment of various functional groups, potentially enhancing the molecule's bioavailability and pharmacokinetic properties. Additionally, the butanoic acid backbone provides a flexible linker that can be further modified to introduce diverse functionalities, making this compound a versatile building block in medicinal chemistry.
The combination of Boc and Fmoc groups in this molecule introduces unique electronic and steric properties that can influence its interaction with biological targets. For example, computational studies have demonstrated that the tert-butyl group can provide steric bulk, which may help in modulating the binding affinity of the molecule to specific receptors or enzymes. Similarly, the fluorene moiety can impart aromaticity and planarity to the molecule, potentially enhancing its ability to engage in π-π interactions with biological targets.
In terms of synthetic methodology, this compound represents a milestone in modern organic synthesis. The construction of such a complex molecule requires precise control over stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of chiral centers within such molecules, which is critical for optimizing their pharmacological profiles.
Furthermore, this compound has been explored as a potential precursor for drug delivery systems. The presence of both Boc and Fmoc groups allows for sequential deprotection strategies, enabling the controlled release of bioactive agents in vivo. This dual protection system not only enhances stability during formulation but also provides temporal control over drug release, which is highly desirable in therapeutic applications.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These tools provide critical insights into molecular integrity and help ensure that the compound meets rigorous quality standards required for preclinical studies.
In conclusion, CAS No 2138542-35-3 represents a sophisticated organic molecule with multifaceted applications across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool in contemporary research efforts aimed at developing novel therapeutic agents and advanced materials.
2138542-35-3 (4-(4-{(tert-butoxy)carbonylamino}cyclohexyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminobutanoic acid) 関連製品
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